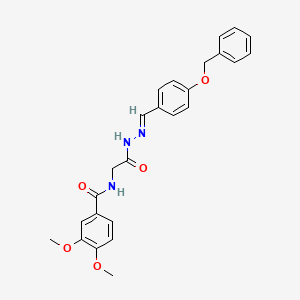![molecular formula C20H8Cl2F14N2O2 B11558159 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B11558159.png)
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by the presence of multiple fluorine atoms and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a fluorinated hexanediamide precursor. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The compound’s fluorinated groups can form strong interactions with proteins and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a different core structure.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in different applications.
Uniqueness
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its combination of chlorine and fluorine atoms, which impart specific chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C20H8Cl2F14N2O2 |
|---|---|
Molecular Weight |
645.2 g/mol |
IUPAC Name |
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C20H8Cl2F14N2O2/c21-9-3-1-7(17(27,28)29)5-11(9)37-13(39)15(23,24)19(33,34)20(35,36)16(25,26)14(40)38-12-6-8(18(30,31)32)2-4-10(12)22/h1-6H,(H,37,39)(H,38,40) |
InChI Key |
FMNBONYNCIBPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)(F)F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11558080.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11558083.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11558085.png)
![Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11558098.png)
![4-[(E)-({2-[(4-Chlorophenyl)sulfanyl]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11558102.png)
![4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11558105.png)
![2-[(4-Chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11558113.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11558129.png)
![3-{(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11558131.png)
![2-(4-Methylphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11558133.png)

![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11558135.png)
![2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11558141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558148.png)
